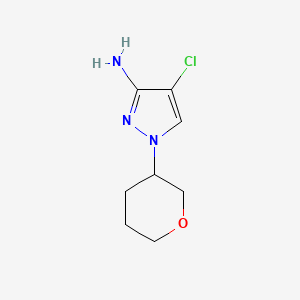
1-Isocyanato-3-(vinylsulfonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isocyanato-3-(vinylsulfonyl)benzene is an organic compound characterized by the presence of both isocyanate and vinylsulfonyl functional groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Isocyanato-3-(vinylsulfonyl)benzene can be synthesized through several methods. One common approach involves the reaction of 3-(vinylsulfonyl)aniline with phosgene to introduce the isocyanate group. The reaction typically requires an inert atmosphere and a suitable solvent such as dichloromethane. The reaction conditions often include low temperatures to control the reactivity of phosgene and prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Isocyanato-3-(vinylsulfonyl)benzene undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Electrophilic Addition: The vinylsulfonyl group can participate in electrophilic addition reactions, particularly with nucleophiles like thiols and amines.
Substitution Reactions: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Nucleophilic Addition: Reagents such as primary amines or alcohols, typically under mild conditions.
Electrophilic Addition: Reagents like thiols or amines, often in the presence of a base to facilitate the reaction.
Substitution Reactions: Electrophiles such as halogens or nitro groups, often under acidic or basic conditions.
Major Products Formed:
Ureas and Carbamates: From nucleophilic addition to the isocyanate group.
Thioethers and Amines: From electrophilic addition to the vinylsulfonyl group.
Substituted Benzene Derivatives: From electrophilic aromatic substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-Isocyanato-3-(vinylsulfonyl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the modification of biomolecules, such as proteins, through covalent attachment of the isocyanate or vinylsulfonyl groups.
Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors and other bioactive compounds.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of 1-isocyanato-3-(vinylsulfonyl)benzene involves its reactive functional groups:
Isocyanate Group: Reacts with nucleophiles to form stable covalent bonds, which can modify the structure and function of target molecules.
Vinylsulfonyl Group: Participates in addition reactions with nucleophiles, leading to the formation of new covalent bonds and potentially altering the properties of the target molecules.
Molecular Targets and Pathways:
Proteins: The isocyanate group can react with amino groups in proteins, leading to the formation of urea linkages and potential inhibition of enzyme activity.
Nucleic Acids: The vinylsulfonyl group can interact with nucleophilic sites in nucleic acids, potentially affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
1-Isocyanato-3-(trifluoromethyl)benzene: Similar in structure but with a trifluoromethyl group instead of a vinylsulfonyl group.
1-Isocyanato-4-(vinylsulfonyl)benzene: Similar but with the vinylsulfonyl group in the para position.
Vinylsulfonylbenzene: Lacks the isocyanate group but retains the vinylsulfonyl functionality.
Uniqueness: 1-Isocyanato-3-(vinylsulfonyl)benzene is unique due to the presence of both isocyanate and vinylsulfonyl groups, which confer distinct reactivity and versatility in chemical synthesis and applications
Eigenschaften
Molekularformel |
C9H7NO3S |
|---|---|
Molekulargewicht |
209.22 g/mol |
IUPAC-Name |
1-ethenylsulfonyl-3-isocyanatobenzene |
InChI |
InChI=1S/C9H7NO3S/c1-2-14(12,13)9-5-3-4-8(6-9)10-7-11/h2-6H,1H2 |
InChI-Schlüssel |
ABXYBEGLHRDCFO-UHFFFAOYSA-N |
Kanonische SMILES |
C=CS(=O)(=O)C1=CC=CC(=C1)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-Dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3'-thiolane]](/img/structure/B13059316.png)
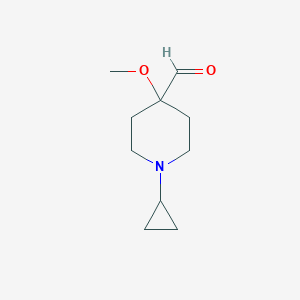
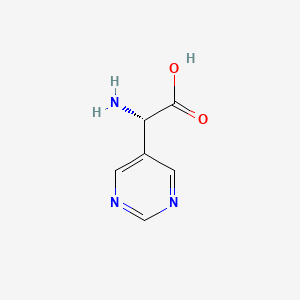
![ethyl (2S,5Z)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxyiminohexanoate](/img/structure/B13059327.png)
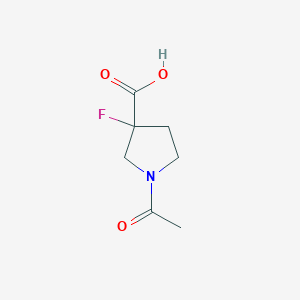

![tert-Butyl N-{[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl}carbamate](/img/structure/B13059360.png)

![N'-(benzyloxy)-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B13059371.png)
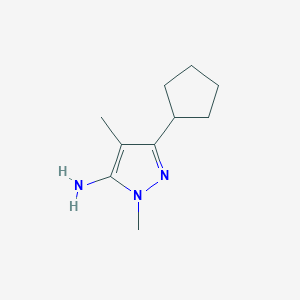
![2H,3H,4H-pyrano[2,3-b]pyridine-2,4-dione](/img/structure/B13059388.png)
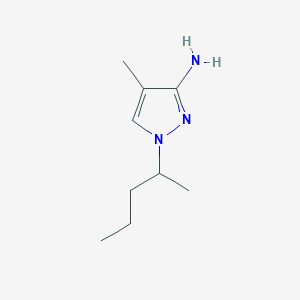
![2-(4-Oxo-4H-cyclopenta[b]thiophen-6(5H)-ylidene)malononitrile](/img/structure/B13059401.png)
